molecular formula C11H13N3S B5500330 4-methyl-3-[(3-methylbenzyl)thio]-4H-1,2,4-triazole

4-methyl-3-[(3-methylbenzyl)thio]-4H-1,2,4-triazole

Cat. No. B5500330
M. Wt: 219.31 g/mol
InChI Key: NNAFHVSSBUZZHX-UHFFFAOYSA-N
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Description

Triazole compounds, including "4-methyl-3-[(3-methylbenzyl)thio]-4H-1,2,4-triazole," are important in organic chemistry for their diverse biological activities and applications in corrosion inhibition. These compounds are characterized by their triazole ring and can undergo various chemical reactions due to their functional groups (Srivastava et al., 2016).

Synthesis Analysis

The synthesis of triazole derivatives often involves condensation reactions with aldehydes and amides under specific conditions. A notable synthetic approach involves the treatment of amino-triazole compounds with benzaldehydes, resulting in various substituted triazole derivatives with potential biological activities (Bekircan et al., 2015). The energetic feasibility and spontaneity of these reactions can be analyzed through density functional theory (DFT) calculations, showing that such syntheses are viable at room temperature (Srivastava et al., 2016).

Molecular Structure Analysis

The molecular structure of triazole derivatives is often characterized using X-ray diffraction techniques and DFT-based calculations. These analyses reveal the planarity of the triazole ring and its dihedral angles with substituent groups, providing insights into the molecule's conformation and potential intermolecular interactions (Șahin et al., 2011).

Chemical Reactions and Properties

Triazole compounds participate in various chemical reactions, including condensation with aldehydes to form Schiff bases and reduction reactions to modify their functional groups. These reactions can significantly alter their chemical properties and potential applications (Farooq et al., 2012). The chemical reactivity of these compounds is further discussed through molecular electrostatic potential surface analyses and various electronic parameters, indicating their potential as inhibitors of specific enzymes (Srivastava et al., 2016).

Physical Properties Analysis

The physical properties of triazole derivatives, including solubility, melting points, and crystalline structure, can be influenced by their synthesis method and the nature of their substituents. These properties are crucial for their practical applications and can be determined through crystallographic analysis and physical measurements (Xu et al., 2006).

Chemical Properties Analysis

The chemical properties of triazole derivatives, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are determined by their molecular structure and functional groups. These properties are essential for understanding their behavior in chemical reactions and their interactions with biological targets (Srivastava et al., 2016).

Scientific Research Applications

Biological Activity and Synthesis

  • Diuretic and Antidiuretic Effects : Derivatives of 4-amino-5-methyl-4H-1,2,4-triazole-3-thion have been explored for their potential biological activities, particularly focusing on diuretic and antidiuretic effects. These studies have revealed that certain substitutions in the triazole ring structure can enhance or reduce diuretic activity, pointing to the importance of structural modifications for desired biological effects (Kravchenko, 2018).

  • Insecticidal Activity : The synthesis of tetrazole-linked triazole derivatives and their testing against specific pests like Plodia interpunctella have shown significant insecticidal activity for some compounds. This suggests the potential use of triazole derivatives in developing new insecticidal agents (Maddila, Pagadala, & Jonnalagadda, 2015).

  • Angiotensin II Antagonism : A study on the synthesis and evaluation of triazole derivatives as nonpeptide angiotensin II antagonists provides insights into the therapeutic potential of these compounds in managing hypertension and related cardiovascular conditions (Ashton et al., 1993).

Structural and Spectroscopic Analysis

  • Molecular Structure Analysis : Research on the molecular structure of triazole derivatives containing substituted benzyl and benzylamino groups highlights the significance of intermolecular hydrogen bonding and pi-pi stacking interactions in determining the stability and reactivity of these compounds (Yilmaz et al., 2005).

  • Spectral Features and Biological Activity Prediction : Studies involving density functional theory (DFT) calculations and spectral analysis (FT-IR, UV-visible, NMR) of triazole compounds, such as 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione, underscore the utility of theoretical and computational methods in predicting the reactivity and potential biological activities of new triazole derivatives (Srivastava et al., 2016).

properties

IUPAC Name

4-methyl-3-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S/c1-9-4-3-5-10(6-9)7-15-11-13-12-8-14(11)2/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNAFHVSSBUZZHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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